molecular formula C23H20N2O5 B304024 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one

2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one

Cat. No. B304024
M. Wt: 404.4 g/mol
InChI Key: HOLJUVPQAJBKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one, also known as ANMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. ANMC is a member of the chromenone family and has been shown to possess a variety of biochemical and physiological effects. We will also explore the future directions for research on ANMC.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and the induction of apoptosis. 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has also been shown to activate the p38 MAPK signaling pathway, which plays a role in cell differentiation and apoptosis.
Biochemical and Physiological Effects
2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation, including topoisomerase II and protein kinase C. It has also been shown to induce the expression of several genes involved in apoptosis, including Bax and p53.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one for laboratory experiments is its high potency. 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one. One area of interest is in the development of 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one analogs with improved solubility and potency. Another area of research is in the identification of the specific enzymes targeted by 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one and the development of more targeted therapies based on this information. Finally, 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one may also be useful in the development of combination therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one involves several steps, including the condensation of 4-nitrobenzaldehyde with 4-methylbenzoyl chloride to form 4-nitrophenyl-4-methylbenzoate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of ammonium acetate and glacial acetic acid to form 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one. The final product is purified using column chromatography.

Scientific Research Applications

2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is in the field of neurology. 2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-amino-4-{4-nitrophenyl}-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5H-chromen-5-one

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-amino-3-(4-methylbenzoyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydrochromen-5-one

InChI

InChI=1S/C23H20N2O5/c1-13-5-7-15(8-6-13)22(27)21-19(14-9-11-16(12-10-14)25(28)29)20-17(26)3-2-4-18(20)30-23(21)24/h5-12,19H,2-4,24H2,1H3

InChI Key

HOLJUVPQAJBKMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3)N

Origin of Product

United States

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